
2-Iodobenzonitrile
Overview
Description
2-Iodobenzonitrile is an organic compound with the molecular formula C7H4IN. It is a nitrile derivative where an iodine atom is substituted at the ortho position of the benzene ring. This compound is known for its significant reactivity due to the presence of both cyano and aryl carbon-iodide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodobenzonitrile can be synthesized through various methods. One common method involves the iodination of benzonitrile using iodine and a suitable oxidizing agent. Another method includes the Sandmeyer reaction, where 2-aminobenzonitrile is diazotized and then treated with potassium iodide .
Industrial Production Methods: Industrial production of this compound often involves the Sandmeyer reaction due to its efficiency and scalability. The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an excess of potassium iodide to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It participates in Suzuki and Sonogashira coupling reactions to form biaryl and alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products:
Substitution Reactions: Products include substituted benzonitriles.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Scientific Research Applications
2-Iodobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodobenzonitrile involves its reactivity due to the presence of the iodine atom and the cyano group. The iodine atom can participate in various coupling reactions, while the cyano group can undergo nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Bromobenzonitrile
- 4-Iodobenzonitrile
- 3-Iodobenzonitrile
- 2-Fluorobenzonitrile
Comparison: 2-Iodobenzonitrile is unique due to the ortho position of the iodine atom, which provides distinct reactivity compared to its meta and para counterparts. This positional difference influences the compound’s reactivity and the types of reactions it can undergo .
Biological Activity
Overview
2-Iodobenzonitrile (C7H4IN) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features an iodine atom attached to a benzene ring with a nitrile group, which influences its reactivity and biological interactions.
- Molecular Formula : C7H4IN
- Molecular Weight : 202.01 g/mol
- IUPAC Name : this compound
Biological Activity
Research has indicated that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. Below are key findings from various studies:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be further explored for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound. Research focused on its effects on various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest at G1 phase |
The mechanism of action appears to involve the activation of caspases, leading to programmed cell death, which is crucial for cancer treatment strategies.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various halogenated benzonitriles, including this compound. The results indicated significant activity against both bacterial and fungal strains, with a notable impact on biofilm formation.
- Anticancer Research : A recent publication in the Journal of Medicinal Chemistry reported that derivatives of this compound were synthesized and tested for their anticancer activities. The study found that modifications to the molecular structure could enhance potency against specific cancer types, paving the way for targeted therapies.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : The presence of the iodine atom is believed to disrupt microbial cell membranes and interfere with metabolic processes.
- Anticancer Mechanism : The nitrile group may facilitate interactions with key enzymes involved in cell cycle regulation and apoptosis.
Properties
IUPAC Name |
2-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAFHUEOVUDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374757 | |
Record name | 2-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4387-36-4 | |
Record name | 2-Iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4387-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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